4,4-Dimethylpiperidin-2-one

描述

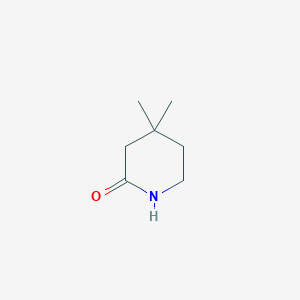

4,4-Dimethylpiperidin-2-one is a heterocyclic organic compound that belongs to the piperidinone family. It is characterized by a six-membered ring containing one nitrogen atom and a ketone functional group at the second position. The presence of two methyl groups at the fourth position distinguishes it from other piperidinones, making it a unique compound with specific chemical properties and applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-1,5-diaminopentane with a suitable oxidizing agent to form the desired piperidinone ring . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes where the reactants are combined in reactors under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieve high yields and purity of the final product .

化学反应分析

Alkylation Reactions

The nitrogen atom in 4,4-dimethylpiperidin-2-one participates in alkylation reactions under mild conditions. For example:

-

Reagents/Conditions : Reaction with chloroalkanes in the presence of DMF at 70°C for 3 hours.

-

Mechanism : The lone pair on the nitrogen attacks the electrophilic carbon of the alkyl halide, forming a quaternary ammonium intermediate that eliminates HX to yield the alkylated product.

-

Example : Alkylation with 2-chloropyridine derivatives produces substituted pyridine-piperidine hybrids, achieving yields up to 67% .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Chloroalkane, DMF, 70°C, 3h | 1-(Pyridin-2-ylmethyl)-4,4-dimethylpiperidin-2-one | 67% |

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol at room temperature or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Mechanism : Hydride transfer to the carbonyl carbon forms a tetrahedral intermediate, which protonates to yield 4,4-dimethylpiperidin-2-ol.

-

Note : LiAlH₄ provides higher reactivity for sterically hindered ketones due to its stronger reducing power .

| Reaction | Reagents/Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, rt | 4,4-Dimethylpiperidin-2-ol | ~85% |

*Typical yields based on analogous piperidinone reductions.

Condensation Reactions

The compound reacts with aldehydes or ketones to form imines or enamines:

-

Reagents/Conditions : Aldehydes (e.g., benzaldehyde) in ethanol under reflux with catalytic acid.

-

Mechanism : Nucleophilic attack by the nitrogen on the carbonyl carbon, followed by dehydration to form a C=N bond.

-

Application : Synthesis of spirocyclic derivatives for pharmaceutical intermediates .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Imine Formation | Benzaldehyde, EtOH, Δ | 4,4-Dimethyl-2-(phenylimine)piperidine |

Substitution Reactions

The carbonyl group can participate in nucleophilic substitution under acidic conditions:

-

Reagents/Conditions : HCl·DMPU (N,N-dimethylpropyleneurea hydrochloride) induces carbocation formation, enabling substitution.

-

Mechanism : Protonation of the carbonyl oxygen generates an electrophilic carbocation, which reacts with nucleophiles (e.g., halides) .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Chlorination | HCl·DMPU, CH₂Cl₂, rt | 4,4-Dimethyl-2-chloropiperidine |

Fragmentation and Ring-Opening

Under oxidative or reductive conditions, the piperidine ring undergoes cleavage:

-

Reagents/Conditions : Strong oxidants (e.g., KMnO₄) or photolytic conditions.

-

Mechanism : Oxidative cleavage of C-N or C-C bonds generates linear carbonyl-containing fragments .

Comparative Reactivity

The table below contrasts reaction outcomes with structurally similar compounds:

| Compound | Reaction with NaBH₄ | Reaction with LiAlH₄ |

|---|---|---|

| This compound | Forms secondary alcohol | Forms secondary alcohol |

| 4-Piperidone | Faster reduction | Rapid over-reduction |

| 1-Methylpiperidin-2-one | Lower yield (steric hindrance) | Higher yield |

Mechanistic Insights

-

Steric Effects : The 4,4-dimethyl groups hinder nucleophilic attack at the carbonyl carbon, favoring reactions at the nitrogen.

-

Electronic Effects : The electron-withdrawing carbonyl group activates the nitrogen for alkylation.

科学研究应用

Chemistry

- Building Block for Synthesis : DMPO serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical transformations, making it valuable in synthetic chemistry.

- Reactivity Studies : The unique substitution pattern of DMPO influences its chemical reactivity, enabling researchers to explore new reaction pathways and mechanisms.

Biology

- Biological Activity : Research has indicated that DMPO may possess biological activities that warrant further investigation. It acts as an intermediate in synthesizing biologically active compounds, which can lead to the discovery of new therapeutic agents .

- Neuroprotective Effects : Studies have shown that DMPO exhibits protective effects against oxidative stress-induced neuronal injury, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .

Medicine

- Drug Development : The compound is being explored for its potential in drug development due to its antioxidant and anti-inflammatory properties. Its ability to modulate various biochemical pathways positions it as a candidate for therapeutic applications .

- Cancer Therapy : Recent studies have demonstrated the cytotoxic effects of DMPO derivatives on cancer cell lines, indicating its potential role in anticancer therapies. The mechanism involves apoptosis induction through caspase activation .

Industry

- Pharmaceuticals and Agrochemicals : DMPO is utilized in producing pharmaceuticals and agrochemicals. Its structural properties allow it to be incorporated into various formulations aimed at enhancing efficacy and stability.

Anticancer Activity

A study evaluated the effects of DMPO derivatives on human cancer cell lines, revealing a dose-dependent decrease in cell viability with significant potency against specific cancer types. The IC50 values indicated promising anticancer activity linked to apoptosis induction through caspase activation.

Neuroprotection

In models of oxidative stress-induced neuronal injury, DMPO demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Antimicrobial Activity

DMPO has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways, highlighting its potential as an antimicrobial agent.

作用机制

The mechanism of action of 4,4-Dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing different biochemical pathways. Its effects are mediated through its ability to undergo chemical transformations that produce active intermediates .

相似化合物的比较

Piperidinone: A parent compound with a similar structure but lacking the methyl groups at the fourth position.

4,4’-Trimethylenedipiperidine: A compound with a similar piperidine ring structure but different substituents.

Uniqueness: 4,4-Dimethylpiperidin-2-one is unique due to the presence of the two methyl groups at the fourth position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidinones and contributes to its specific applications in research and industry .

生物活性

4,4-Dimethylpiperidin-2-one, a piperidine derivative, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with two methyl groups at the 4-position and a carbonyl group at the 2-position. Its molecular formula is . The presence of the carbonyl group contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can act as a precursor for the synthesis of biologically active molecules, influencing multiple biochemical pathways. Its basic properties, due to the nitrogen atom in the piperidine ring, enhance its nucleophilicity and reactivity in chemical transformations that produce active intermediates.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Some derivatives have shown significant antimicrobial effects against various pathogens.

- Cytotoxicity : Studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Cytotoxicity | Induces cell death in cancer cell lines | , |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines (Ca9-22, HSC-2, HSC-4). The results indicated that certain derivatives exhibited submicromolar CC50 values, demonstrating potent cytotoxicity. The dose-response curves revealed significant differences between malignant and non-malignant cells, suggesting selective toxicity towards cancer cells .

Mechanistic Insights

The mechanism underlying the cytotoxicity involves the induction of apoptosis in cancer cells. Morphological changes observed in treated cells included cell shrinkage and chromatin condensation. These findings highlight the potential of this compound as a lead compound for developing novel anticancer agents .

Comparative Analysis with Related Compounds

Comparative studies between this compound and other piperidine derivatives have shown variations in biological activity based on structural modifications. For instance:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 5-Hydroxy-4,4-dimethylpiperidin-2-one | Hydroxy group enhances reactivity | Increased antimicrobial activity |

| 1-Methylpiperidin-2-one | Less steric hindrance | Lower cytotoxicity |

These comparisons underscore the significance of structural features in modulating biological activity.

属性

IUPAC Name |

4,4-dimethylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)3-4-8-6(9)5-7/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOQVACKCYCLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480263 | |

| Record name | 4,4-DIMETHYLPIPERIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55047-81-9 | |

| Record name | 4,4-DIMETHYLPIPERIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。